2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid
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Overview
Description
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid is a fluorinated organic compound that features a thiophene ring substituted with a trifluoromethyl group and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method includes the reaction of 2-(trifluoromethyl)thiophene with difluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine species. The production process must ensure the safety and efficiency of the reaction, as well as the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiophene ring or the carboxylic acid group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiophene derivatives, alcohols.
Substitution Products: Various functionalized thiophene derivatives.
Scientific Research Applications
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, as well as its metabolic stability.
Comparison with Similar Compounds
2,2-Difluoro-2-(trifluoromethoxy)acetic acid: Another fluorinated acetic acid derivative with similar chemical properties.
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid: A structurally related compound with a thiazole ring instead of a thiophene ring.
Uniqueness: 2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid is unique due to the combination of a thiophene ring and a trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of novel pharmaceuticals and advanced materials.
Properties
CAS No. |
1853133-39-7 |
---|---|
Molecular Formula |
C7H3F5O2S |
Molecular Weight |
246.2 |
Purity |
95 |
Origin of Product |
United States |
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